1-Ethyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)hydrazinecarboxamide
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Overview
Description
1-Ethyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)hydrazinecarboxamide is a compound belonging to the class of 1,3,4-thiadiazole derivatives.
Preparation Methods
The synthesis of 1-Ethyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)hydrazinecarboxamide typically involves the reaction of hydrazine derivatives with thiadiazole precursors. One common method involves the reaction of 5-methyl-1,3,4-thiadiazole-2-carboxylic acid with ethyl hydrazinecarboxylate under reflux conditions in the presence of a suitable solvent such as ethanol . The reaction mixture is then purified using techniques like recrystallization or column chromatography to obtain the desired product in high yield and purity .
Chemical Reactions Analysis
1-Ethyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)hydrazinecarboxamide undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions with halogens or other nucleophiles to form substituted derivatives.
Common reagents and conditions used in these reactions include solvents like ethanol, methanol, and dichloromethane, as well as catalysts like palladium on carbon or platinum oxide . Major products formed from these reactions include various substituted thiadiazole derivatives with potential biological activities .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1-Ethyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)hydrazinecarboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes involved in DNA replication and protein synthesis, leading to the disruption of cellular processes and ultimately cell death . This mechanism is particularly relevant in its antimicrobial and anticancer activities, where the compound targets bacterial and cancer cells, respectively .
Comparison with Similar Compounds
1-Ethyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)hydrazinecarboxamide can be compared with other similar compounds, such as:
1,3,4-Thiadiazole: A parent compound with a similar structure but lacking the ethyl and hydrazinecarboxamide groups.
5-Methyl-1,3,4-thiadiazole-2-carboxylic acid: A precursor used in the synthesis of the target compound.
N-(5-Methyl-1,3,4-thiadiazol-2-yl)hydrazinecarboxamide: A closely related compound with similar biological activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to its analogs .
Properties
CAS No. |
57773-86-1 |
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Molecular Formula |
C6H11N5OS |
Molecular Weight |
201.25 g/mol |
IUPAC Name |
1-amino-1-ethyl-3-(5-methyl-1,3,4-thiadiazol-2-yl)urea |
InChI |
InChI=1S/C6H11N5OS/c1-3-11(7)6(12)8-5-10-9-4(2)13-5/h3,7H2,1-2H3,(H,8,10,12) |
InChI Key |
BMZFQNJSJZXOAA-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C(=O)NC1=NN=C(S1)C)N |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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